4-Acetyl-2,3-dimethylbenzonitrile

Description

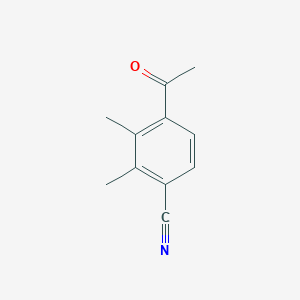

4-Acetyl-2,3-dimethylbenzonitrile is a substituted benzonitrile derivative featuring an acetyl group at the para position and methyl groups at the ortho and meta positions of the aromatic ring. Its molecular formula is C11H11NO, with a molecular weight of 173.21 g/mol. The acetyl group imparts electron-withdrawing properties, while the methyl groups contribute steric bulk and moderate electron-donating effects. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds or bioactive molecules .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-acetyl-2,3-dimethylbenzonitrile |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)11(9(3)13)5-4-10(7)6-12/h4-5H,1-3H3 |

InChI Key |

ZEIYONRVIOUJQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)C(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3-dimethylbenzonitrile typically involves the acetylation of 2,3-dimethylbenzonitrile. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2,3-dimethylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Carboxy-2,3-dimethylbenzonitrile.

Reduction: 4-Acetyl-2,3-dimethylbenzylamine.

Substitution: Depending on the electrophile used, various substituted derivatives of this compound.

Scientific Research Applications

4-Acetyl-2,3-dimethylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, the acetyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| 4-Acetyl-2,3-dimethylbenzonitrile | C11H11NO | 2-CH3, 3-CH3, 4-COCH3 | Acetyl, Nitrile | Not explicitly listed in evidence |

| 4-Chloro-2,3-dimethylbenzonitrile | C9H8ClN | 2-CH3, 3-CH3, 4-Cl | Chloro, Nitrile | 90537-14-7 |

| 4-Amino-3-methylbenzonitrile | C8H8N2 | 3-CH3, 4-NH2 | Amino, Nitrile | 78881-21-7 |

| 3-(Aminomethyl)benzonitrile | C8H8N2 | 3-CH2NH2 | Aminomethyl, Nitrile | 10406-24-3 |

| 4,5-Dichloro-2-methylbenzonitrile | C8H5Cl2N | 2-CH3, 4-Cl, 5-Cl | Dichloro, Nitrile | 306277-20-3 |

Key Observations :

- Electron Effects: The acetyl group in this compound withdraws electron density, enhancing electrophilic substitution reactivity compared to amino or methyl-substituted analogs .

- Biological Relevance: Amino-substituted analogs (e.g., 4-amino-3-methylbenzonitrile) are more polar and likely to exhibit higher solubility in aqueous media, making them preferable for drug-design applications .

Table 2: Commercial Availability and Pricing

| Compound Name | Purity | Quantity | Price (JPY) | Supplier | CAS Number |

|---|---|---|---|---|---|

| 4-Amino-3-methylbenzonitrile | >97.0% | 5g | 10,000 | Kanto Reagents | 78881-21-7 |

| 3-(Aminomethyl)benzonitrile | >97.0% | 5g | 36,000 | Kanto Reagents | 10406-24-3 |

| 4-Chloro-2,3-dimethylbenzonitrile | N/A | N/A | N/A | Echemi | 90537-14-7 |

Research Findings and Case Studies

- Triazolo-Isoquinoline Derivatives: Compounds like 4-(5-phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile () highlight the benzonitrile scaffold’s versatility in medicinal chemistry, though the acetyl group in the target compound may alter pharmacokinetic properties .

- Benzoxazine Derivatives : Methyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate () shares a similar acetyl motif but incorporates a benzoxazine ring, enhancing thermal stability for material science applications .

Biological Activity

4-Acetyl-2,3-dimethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C11H11N

- Molecular Weight : 173.21 g/mol

- IUPAC Name : this compound

- CAS Number : 1830333-11-3

Biological Activity Overview

This compound has been studied for its potential roles in various biological processes. Key areas of investigation include:

-

Antimicrobial Activity

- Research indicates that compounds similar to this compound exhibit antimicrobial properties, suggesting that this compound may also possess similar activities. Studies have focused on its efficacy against various bacterial strains.

-

Anticancer Potential

- Investigations into the anticancer properties of related benzonitriles have shown promise. For instance, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may inhibit tumor growth through mechanisms such as apoptosis or cell cycle arrest.

-

Enzyme Inhibition

- The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative disease research.

The biological activity of this compound likely involves several mechanisms:

- Interaction with Biological Targets : The nitrile group may participate in hydrogen bonding or π-stacking interactions with enzyme active sites.

- Modulation of Signaling Pathways : By affecting enzyme activity, the compound could alter signaling pathways related to cell proliferation and apoptosis.

Case Studies and Experimental Data

-

Antimicrobial Testing

- A study evaluated the antimicrobial activity of various benzonitriles against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays

- Enzyme Inhibition Studies

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.